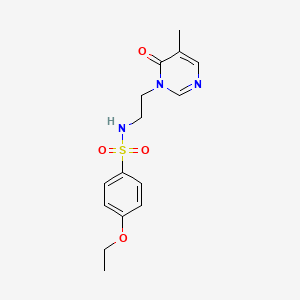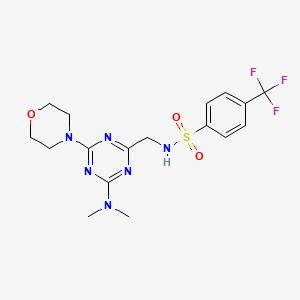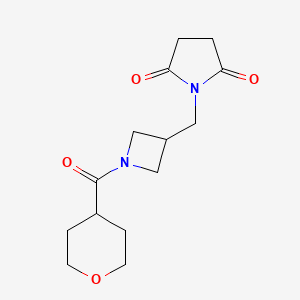
3-cyano-N-(2-methoxyquinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
An efficient copper-mediated tandem C (sp2)–H amination to provide quinazolinones from N- (quinolin-8-yl)benzamide and amidine hydrochlorides has been developed . This process can afford rather complex products in a single step synthesis from easily available starting materials using 8-aminoquinoline as a removable bidentate directing group .Molecular Structure Analysis
The molecular structure of “3-cyano-N-(2-methoxyquinolin-8-yl)benzamide” can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR . These methods provide detailed information about the molecular structure and the functional groups present in the compound.Chemical Reactions Analysis
The compound “3-cyano-N-(2-methoxyquinolin-8-yl)benzamide” can undergo various chemical reactions. For instance, it can participate in a copper-mediated synthesis of quinazolin-4 (3H)-ones from N- (quinolin-8-yl)benzamide and amidine hydrochlorides . This reaction involves a single electron transfer (SET) pathway in most cases .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-cyano-N-(2-methoxyquinolin-8-yl)benzamide” can be significantly changed by linking different substituents onto the quinoline parent ring . This has the potential for future applications of economic value .Wissenschaftliche Forschungsanwendungen
Cyclization Reactions and Derivative Synthesis
- Cobalt-Catalyzed Cyclizations : A study demonstrated the cyclization of substituted N-methoxy benzamides with alkynes, facilitated by an affordable cobalt complex, to produce isoquinolone derivatives. This reaction showcases the versatility of benzamide derivatives in synthesizing complex heterocyclic structures which are crucial in medicinal chemistry (Sivakumar, Vijeta, & Jeganmohan, 2016).
Heterocycle Formation
- Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : Benzamide derivatives have been utilized in the synthesis of tetrahydropyrimidoquinoline, highlighting their role in constructing complex heterocyclic compounds which have potential pharmaceutical applications (Elkholy & Morsy, 2006).
Fluorinated Heterocycles Synthesis
- Synthesis of Fluorinated Heterocycles : Fluorine-containing heterocycles, crucial in pharmaceuticals and agrochemicals, were synthesized via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This research underscores the importance of benzamide derivatives in introducing fluorine into heterocycles, enhancing their biological activities and physical properties (Wu et al., 2017).
Mechanistic Insights and Novel Reactions
- Novel Ring Expansion : A unique ring expansion was observed during the cyclization of N-methoxy-N-acylnitrenium ions generated from N-methoxyamides, leading to the synthesis of 1,5-benzodiazonine derivatives. This study highlights the complex reactivity patterns of benzamide derivatives and their potential in generating novel heterocyclic compounds (Kikugawa & Kawase, 1991).
Oxidative Coupling and Isoindolone Synthesis
- Oxidative Coupling to Isoindolones : Research demonstrated a copper-mediated oxidative coupling of benzamides with maleimides, leading to the synthesis of isoindolone-incorporated spirosuccinimides. These compounds are of interest in medicinal chemistry, showcasing the role of benzamide derivatives in forming complex, biologically relevant structures (Miura, Hirano, & Miura, 2015).
Safety and Hazards
Based on the safety data sheet of a similar compound, Benzamide , it can be inferred that “3-cyano-N-(2-methoxyquinolin-8-yl)benzamide” might be harmful if swallowed and suspected of causing genetic defects. It’s advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .
Wirkmechanismus
Target of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamide derivatives are known to undergo various condensation and substitution reactions due to the active hydrogen on c-2 of these compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents .
Biochemical Pathways
It is known that cyanoacetamide derivatives are used to build various organic heterocycles , which can affect a wide range of biochemical pathways.
Result of Action
It is known that cyanoacetamide derivatives have diverse biological activities , which suggests that this compound could have multiple effects at the molecular and cellular level.
Action Environment
It is known that the reaction of cyanoacetamide derivatives can be accelerated under microwave irradiation .
Eigenschaften
IUPAC Name |
3-cyano-N-(2-methoxyquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-16-9-8-13-5-3-7-15(17(13)21-16)20-18(22)14-6-2-4-12(10-14)11-19/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEJVEASGJFFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC(=C3)C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-methoxyquinolin-8-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2995997.png)
![3,11-Diazatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene dihydrochloride](/img/structure/B2995998.png)

![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2996001.png)
![3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid](/img/structure/B2996002.png)
![1-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2996003.png)

![(E)-3-(3-nitrophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2996009.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2996010.png)



